molecular formula C13H10BrClO B7857755 4-Bromobenzyl-(3-chlorophenyl)ether

4-Bromobenzyl-(3-chlorophenyl)ether

Cat. No.: B7857755
M. Wt: 297.57 g/mol
InChI Key: XIJPULXVSSLRMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobenzyl-(3-chlorophenyl)ether is an organic compound with the molecular formula C13H10BrClO It is a derivative of benzyl ether, where the benzyl group is substituted with a bromine atom at the 4-position and the phenyl group is substituted with a chlorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzyl-(3-chlorophenyl)ether typically involves the reaction of 4-bromobenzyl alcohol with 3-chlorophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:

4-Bromobenzyl alcohol+3-ChlorophenolK2CO3,DMFThis compound+H2O\text{4-Bromobenzyl alcohol} + \text{3-Chlorophenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} + \text{H}_2\text{O} 4-Bromobenzyl alcohol+3-ChlorophenolK2​CO3​,DMF​this compound+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzyl-(3-chlorophenyl)ether can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ether linkage can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The aromatic rings can undergo reduction to form partially or fully hydrogenated products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of new ethers, alcohols, or amines depending on the substituent introduced.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of cyclohexyl derivatives or partially hydrogenated aromatic compounds.

Scientific Research Applications

4-Bromobenzyl-(3-chlorophenyl)ether has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromobenzyl-(3-chlorophenyl)ether depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromobenzyl-(4-chlorophenyl)ether
  • 4-Chlorobenzyl-(3-bromophenyl)ether
  • 4-Bromobenzyl-(4-chlorophenyl)ether

Uniqueness

4-Bromobenzyl-(3-chlorophenyl)ether is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the bromine and chlorine atoms can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.

Properties

IUPAC Name

1-bromo-4-[(3-chlorophenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJPULXVSSLRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.